![molecular formula C15H19F3N2O B6499657 N-[(1-methylpiperidin-4-yl)methyl]-2-(trifluoromethyl)benzamide CAS No. 953960-52-6](/img/structure/B6499657.png)
N-[(1-methylpiperidin-4-yl)methyl]-2-(trifluoromethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“1-[(1-Methylpiperidin-4-yl)methyl]piperazine” is an organic compound with the CAS Number: 496808-04-9 . It has a molecular weight of 197.32 . It is a liquid at ambient temperature .
Molecular Structure Analysis
The IUPAC name for this compound is “1-[(1-methyl-4-piperidinyl)methyl]piperazine” and its InChI code is "1S/C11H23N3/c1-13-6-2-11(3-7-13)10-14-8-4-12-5-9-14/h11-12H,2-10H2,1H3" .Physical And Chemical Properties Analysis
This compound is a liquid at ambient temperature . It has a molecular weight of 197.32 .作用机制
The mechanism of action of NMB is not fully understood. However, it is believed that NMB binds to certain enzymes and inhibits their activity. In addition, NMB is believed to interact with certain receptors, such as serotonin and dopamine receptors, and modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of NMB are not fully understood. However, it is believed that NMB may have a variety of effects, including the modulation of certain enzymes, the inhibition of certain cancer cell lines, and the modulation of certain neurotransmitters. In addition, NMB may have anti-inflammatory, anti-oxidant, and anti-apoptotic effects.
实验室实验的优点和局限性
NMB has several advantages for laboratory experiments. For example, NMB is relatively easy to synthesize and is relatively stable in aqueous and organic solvents. In addition, NMB can be used in a variety of laboratory experiments, including enzyme assays, cell culture studies, and neurotransmitter assays. However, NMB also has several limitations for laboratory experiments. For example, NMB is not very water soluble, which can limit its use in certain experiments. In addition, NMB can be toxic at high concentrations, which can limit its use in certain experiments.
未来方向
The research and development of NMB is still in its early stages. However, there are a variety of potential future directions for the research and development of NMB. For example, further research could be conducted on the mechanism of action of NMB, as well as its biochemical and physiological effects. In addition, further research could be conducted on the synthesis of NMB and its advantages and limitations for laboratory experiments. Finally, further research could be conducted on the potential therapeutic applications of NMB, such as its potential to inhibit the growth of certain cancer cell lines.
合成方法
NMB can be synthesized using a variety of methods, including a one-step reaction between 1-methylpiperidin-4-ylmethyl amine and trifluoromethylbenzoyl chloride. This reaction is typically carried out in a solvent such as dichloromethane, and yields NMB as the product. Other synthesis methods for NMB include a two-step reaction between 1-methylpiperidin-4-ylmethyl amine and trifluoromethylbenzoyl chloride, as well as a three-step reaction involving the reaction of 1-methylpiperidin-4-ylmethyl amine with trifluoromethylbenzoyl chloride, followed by a Grignard reaction and a hydrolysis step.
科学研究应用
NMB has been studied for its potential as a therapeutic agent and a reagent in laboratory experiments. In particular, NMB has been studied for its ability to modulate the activity of certain enzymes, such as proteases and kinases. NMB has also been studied for its potential to inhibit the growth of certain cancer cell lines. In addition, NMB has been studied for its potential to modulate the activity of certain neurotransmitters, such as serotonin and dopamine.
安全和危害
The safety information available indicates that this compound may cause eye irritation (H319) and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
属性
IUPAC Name |
N-[(1-methylpiperidin-4-yl)methyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N2O/c1-20-8-6-11(7-9-20)10-19-14(21)12-4-2-3-5-13(12)15(16,17)18/h2-5,11H,6-10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOEMSVSHWOYVEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CNC(=O)C2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
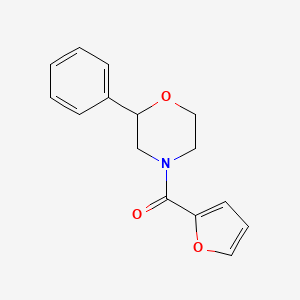
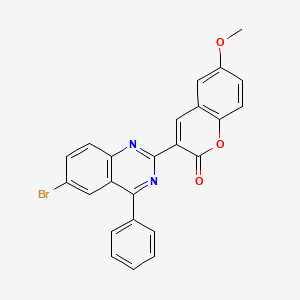
![2,2-dimethyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]propanamide](/img/structure/B6499588.png)
![2-oxo-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-2H-chromene-3-carboxamide](/img/structure/B6499597.png)
![3-[(4-fluorophenyl)methyl]-6-(piperidin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6499610.png)
![2,4-difluoro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide](/img/structure/B6499621.png)
![5-chloro-2-methyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide](/img/structure/B6499623.png)

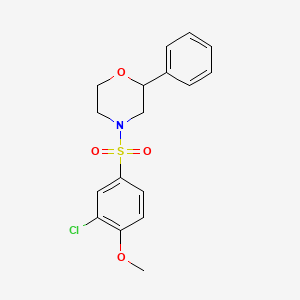
![4-methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide](/img/structure/B6499647.png)
![3,4-diethoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide](/img/structure/B6499663.png)
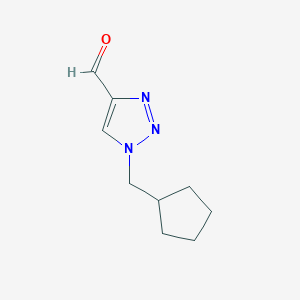
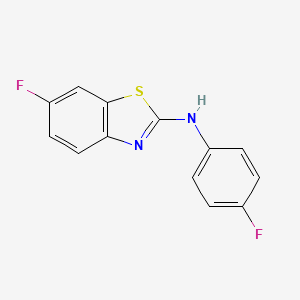
![N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-3-(trifluoromethyl)benzamide](/img/structure/B6499681.png)
